molecular formula C16H12Cl2N2O B11770614 (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-60-4

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B11770614
CAS No.: 618441-60-4
M. Wt: 319.2 g/mol
InChI Key: UPOBQQGAPSENMN-UHFFFAOYSA-N
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Description

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazole ring and a hydroxymethyl group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while substitution reactions could introduce various functional groups onto the chlorophenyl rings.

Scientific Research Applications

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

618441-60-4

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

[1,3-bis(4-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12Cl2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

UPOBQQGAPSENMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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